

# In-Depth Technical Guide to 3-Hydroxy-2-methylbenzonitrile

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## Compound of Interest

Compound Name: 3-Hydroxy-2-methylbenzonitrile

Cat. No.: B1322566

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Hydroxy-2-methylbenzonitrile**, a key aromatic nitrile with significant potential in medicinal chemistry and materials science.

## Core Chemical Properties

**3-Hydroxy-2-methylbenzonitrile** is a solid compound with the molecular formula  $C_8H_7NO$ . Key quantitative data for this compound are summarized in the table below, providing a foundational understanding of its physical and chemical characteristics.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO	
Molecular Weight	133.15 g/mol	
CAS Number	55289-04-8	
Physical Form	Solid	
Boiling Point	263.4°C at 760 mmHg	
Density	1.17 g/cm <sup>3</sup>	
Flash Point	113.1°C	
Melting Point	No data available	
Solubility	Soluble in organic solvents such as ethanol, methanol, and acetonitrile; poorly soluble in water.	
Storage	Sealed in a dry place at room temperature.	

## Spectroscopic Data

While experimental spectra for **3-Hydroxy-2-methylbenzonitrile** are not readily available in the public domain, the following table provides predicted and comparative data based on structurally similar compounds. This information is crucial for the identification and characterization of the molecule.

Spectroscopy	Predicted/Comparative Data
$^1\text{H}$ NMR	Aromatic protons ( $\delta$ 6.8-7.5 ppm), a methyl group singlet ( $\delta$ ~2.2 ppm), and a broad hydroxyl proton singlet.
$^{13}\text{C}$ NMR	Aromatic carbons ( $\delta$ 110-160 ppm), a methyl carbon ( $\delta$ ~15-20 ppm), and a nitrile carbon ( $\delta$ ~117-120 ppm).
IR (Infrared)	A broad O-H stretch (~3200-3600 $\text{cm}^{-1}$ ), a sharp C $\equiv$ N stretch (~2220-2240 $\text{cm}^{-1}$ ), C-H stretches (~2850-3100 $\text{cm}^{-1}$ ), and aromatic C=C bends (~1450-1600 $\text{cm}^{-1}$ ).
Mass Spectrometry	Predicted $[\text{M}+\text{H}]^+$ of 134.06004. <a href="#">[1]</a>

## Synthesis and Reactivity

A plausible synthetic route to **3-Hydroxy-2-methylbenzonitrile** can be adapted from established protocols for similar substituted benzonitriles. A representative two-step synthesis starting from 2-methylphenol is outlined below.

## Experimental Protocol: Synthesis of 3-Hydroxy-2-methylbenzonitrile

### Step 1: Formylation of 2-Methylphenol

- **Reaction Setup:** In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methylphenol in a suitable solvent like dichloromethane.
- **Cooling:** Cool the solution to 0°C in an ice bath.
- **Reagent Addition:** Slowly add a formylating agent (e.g., paraformaldehyde) and a catalyst (e.g.,  $\text{MgCl}_2$  and triethylamine).
- **Reaction:** Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

- Work-up: Quench the reaction with a dilute acid solution and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydroxy-3-methylbenzaldehyde.

#### Step 2: Conversion of Aldehyde to Nitrile

- Reaction Setup: Dissolve the 2-hydroxy-3-methylbenzaldehyde from the previous step in a suitable solvent such as formic acid.
- Reagent Addition: Add hydroxylamine hydrochloride and heat the mixture to reflux.
- Reaction: Maintain the reflux for several hours, monitoring the reaction progress by TLC.
- Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product.
- Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain **3-Hydroxy-2-methylbenzonitrile**.

## Reactivity Profile

The reactivity of **3-Hydroxy-2-methylbenzonitrile** is dictated by its three functional groups: the hydroxyl, methyl, and nitrile moieties on the aromatic ring.

- Hydroxyl Group: The phenolic hydroxyl group is acidic and can undergo reactions such as etherification and esterification. It also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions.
- Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. It can also participate in cycloaddition reactions.
- Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the substitution pattern influenced by the directing effects of the existing functional groups.

## Applications in Drug Discovery and Development

Substituted benzonitriles are a well-established class of compounds in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceuticals.<sup>[2][3]</sup> The structural

motifs present in **3-Hydroxy-2-methylbenzonitrile** suggest its potential as a scaffold for the development of novel therapeutic agents. Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

## Potential Biological Activity: Tyrosinase Inhibition

One promising area of investigation for **3-Hydroxy-2-methylbenzonitrile** and its derivatives is as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The inhibition of tyrosinase is a target for the development of treatments for hyperpigmentation disorders.

## Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of **3-Hydroxy-2-methylbenzonitrile** on mushroom tyrosinase activity.

- Reagent Preparation:
  - Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
  - Prepare a stock solution of L-DOPA (the substrate) in phosphate buffer.
  - Prepare a stock solution of **3-Hydroxy-2-methylbenzonitrile** in a suitable solvent (e.g., DMSO) and create a series of dilutions in phosphate buffer.
- Assay Procedure (in a 96-well plate):
  - To each well, add the test compound solution at various concentrations.
  - Add the L-DOPA solution to all wells.
  - Initiate the reaction by adding the mushroom tyrosinase solution.
  - Immediately measure the absorbance at 475 nm at regular intervals using a microplate reader.
- Data Analysis:

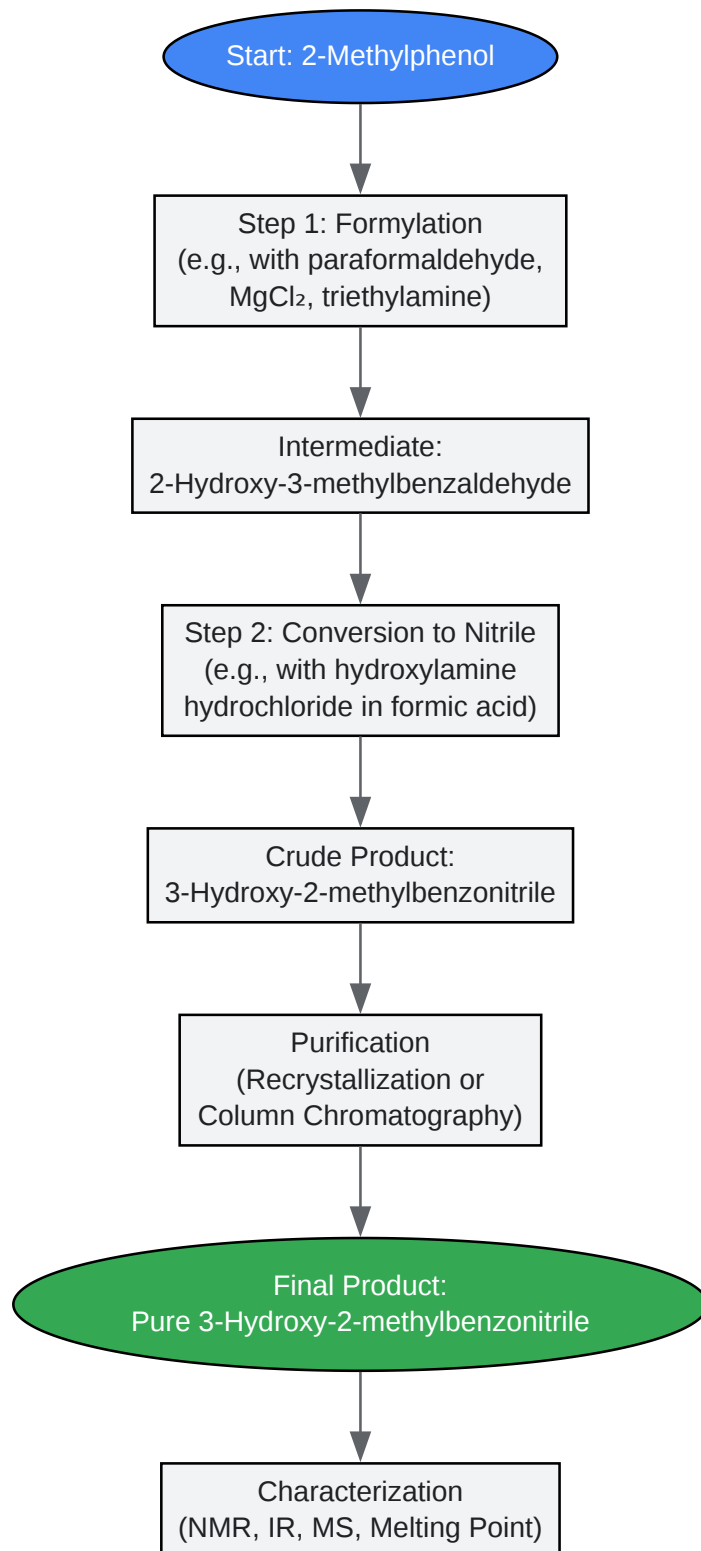
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the percentage of inhibition and calculate the  $IC_{50}$  value (the concentration of inhibitor required to reduce enzyme activity by 50%).

## Visualizations

### Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of **3-Hydroxy-2-methylbenzonitrile**.

## General Synthetic Workflow for 3-Hydroxy-2-methylbenzonitrile



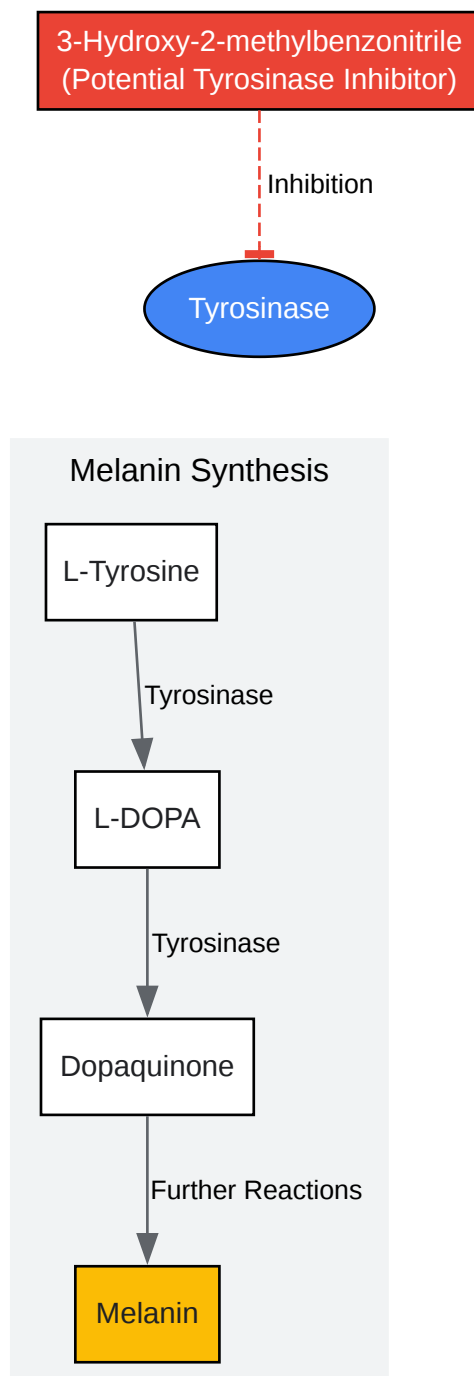
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Caption: A general workflow for the synthesis of **3-Hydroxy-2-methylbenzonitrile**.

# Melanogenesis Signaling Pathway and Tyrosinase Inhibition

This diagram illustrates the simplified melanogenesis pathway and the role of tyrosinase, which can be a target for inhibitors like **3-Hydroxy-2-methylbenzonitrile**.

Simplified Melanogenesis Pathway and Tyrosinase Inhibition





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Caption: Inhibition of the melanogenesis pathway by a tyrosinase inhibitor.

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## References

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